6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

Description

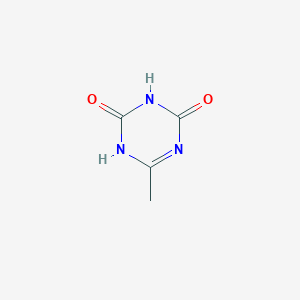

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1H-1,3,5-triazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-2-5-3(8)7-4(9)6-2/h1H3,(H2,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVYWMJOLANZSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30918523 | |

| Record name | 6-Methyl-1,3,5-triazine-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30918523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933-19-7 | |

| Record name | 4-Hydroxy-6-methyl-1,3,5-triazin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-5-azauracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-1,3,5-triazine-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30918523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

Introduction

6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, also known by synonyms such as Acetoguanide or 2,4-Dihydroxy-6-methyl-s-triazine, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural scaffold is a core component in the development of various pharmacologically active agents. Furthermore, it serves as a metabolite and an environmental transformation product of several commercial herbicides, making its synthesis and study crucial for both drug development and environmental science professionals.[1][2]

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, the rationale for procedural choices, and the critical parameters that ensure a successful and reproducible outcome. The synthesis is presented as a robust two-stage process, beginning with the formation of a key intermediate, 2,4-diamino-6-methyl-1,3,5-triazine (acetoguanamine), followed by its targeted hydrolysis to the final dione product.

Core Synthesis Protocol: A Two-Stage Approach

The most reliable and frequently cited pathway to 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione involves a logical two-step sequence:

-

Stage 1: Cyclocondensation to form the triazine ring.

-

Stage 2: Hydrolysis to convert the intermediate amino groups to the desired keto groups.

This method is advantageous due to the accessibility of the starting materials and the generally high yields achievable under controlled conditions.

Chemical Principle and Rationale

The synthesis hinges on the construction of the stable 1,3,5-triazine core. The initial step is a base-catalyzed cyclocondensation reaction. Biguanide, a molecule containing the requisite N-C-N backbone, serves as the foundational building block for the triazine ring. It reacts with an ester, in this case, ethyl acetate, which provides the carbon that will become C6 of the ring and its attendant methyl group. The reaction proceeds via nucleophilic attack and subsequent intramolecular cyclization with the elimination of ethanol and ammonia to yield the highly stable, aromatic 2,4-diamino-6-methyl-1,3,5-triazine intermediate.

The second stage involves the hydrolysis of the C-N bonds of the amino groups. Under acidic conditions, the exocyclic amino groups are protonated, rendering them susceptible to nucleophilic attack by water. This process is repeated for both amino groups, which are ultimately replaced by hydroxyl groups. The resulting 2,4-dihydroxy-6-methyl-1,3,5-triazine exists in tautomeric equilibrium with the more stable dione form, 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione.[3]

Visualization of Synthesis Pathway and Workflow

To provide a clear visual representation of the process, the following diagrams outline the chemical reaction and the experimental workflow.

Caption: Figure 1: Overall chemical reaction scheme.

Caption: Figure 2: Step-by-step experimental process flow.

Quantitative Data and Reagents

The following table summarizes the necessary reagents and their quantities for a typical laboratory-scale synthesis.

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Molar Ratio | Role |

| Stage 1 | |||||

| Biguanide Sulfate | 200.21 | 20.0 g | 0.10 | 1.0 | Triazine Backbone |

| Sodium Metal | 22.99 | 4.6 g | 0.20 | 2.0 | Base Precursor |

| Anhydrous Methanol | 32.04 | 150 mL | - | - | Solvent |

| Ethyl Acetate | 88.11 | 26.4 g (30 mL) | 0.30 | 3.0 | Acetyl Source |

| Stage 2 | |||||

| Acetoguanamine | 125.13 | ~12.5 g (from Stage 1) | ~0.10 | 1.0 | Reactant |

| Hydrochloric Acid (conc.) | 36.46 | 50 mL | ~0.60 | ~6.0 | Catalyst/Solvent |

| Water | 18.02 | 50 mL | - | - | Solvent/Nucleophile |

Detailed Step-by-Step Experimental Protocol

Stage 1: Synthesis of 2,4-Diamino-6-methyl-1,3,5-triazine (Acetoguanamine)

This procedure is adapted from established methods for the condensation of biguanides with esters.[4][5]

-

Preparation of Sodium Methoxide (Base Catalyst):

-

Causality: Sodium methoxide is a strong base required to deprotonate the biguanide, activating it for nucleophilic attack on the ester. It is prepared in situ from sodium metal and anhydrous methanol to ensure it is free of water, which could otherwise hydrolyze the ester.

-

In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place 150 mL of anhydrous methanol.

-

Carefully add 4.6 g (0.20 mol) of sodium metal in small pieces at a rate that maintains a controllable reflux. Ensure the apparatus is protected from atmospheric moisture.

-

Stir until all the sodium has dissolved completely.

-

-

Cyclocondensation Reaction:

-

To the freshly prepared sodium methoxide solution, add 20.0 g (0.10 mol) of biguanide sulfate.

-

Stir the mixture for 15-20 minutes to allow for the formation of the biguanide free base and precipitation of sodium sulfate.

-

Add 30 mL (0.30 mol) of ethyl acetate to the suspension.

-

Heat the reaction mixture to reflux and maintain reflux with vigorous stirring for 4 hours.

-

-

Isolation and Purification of the Intermediate:

-

After the reflux period, cool the reaction mixture in an ice bath.

-

Collect the precipitated solid by vacuum filtration. This solid is a mixture of the product (acetoguanamine) and sodium sulfate.

-

Wash the filter cake with a small amount of cold methanol to remove residual reactants.

-

To separate the product from inorganic salts, suspend the crude solid in 100 mL of hot water and stir. Acetoguanamine has low solubility in water, while sodium sulfate is readily soluble.

-

Filter the hot suspension and wash the collected solid with another portion of hot water, followed by a small amount of cold ethanol.

-

Dry the purified 2,4-diamino-6-methyl-1,3,5-triazine in an oven at 100-110 °C. The expected yield is approximately 10-12 g.

-

Stage 2: Hydrolysis to 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

This stage employs a standard acid-catalyzed hydrolysis to convert the amino groups to carbonyls.

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a reflux condenser, create a mixture of 50 mL of concentrated hydrochloric acid and 50 mL of water.

-

Add the dried 2,4-diamino-6-methyl-1,3,5-triazine (approx. 0.10 mol) obtained from Stage 1 to the acid solution.

-

-

Hydrolysis Reaction:

-

Causality: Concentrated acid serves as both the catalyst and the reaction medium. Heating is necessary to overcome the activation energy for the hydrolysis of the stable aminotriazine.

-

Heat the mixture to reflux. The solid will gradually dissolve as the hydrolysis proceeds and ammonium chloride is formed.

-

Continue refluxing for 6-8 hours, or until the reaction is complete (completion can be monitored by Thin Layer Chromatography if a suitable system is developed).

-

-

Isolation and Purification of the Final Product:

-

Trustworthiness: The purity of the final product is validated by its physical properties (melting point) and can be further confirmed by spectroscopic methods (NMR, IR). Recrystallization is a critical self-validating step, as a sharp melting point post-crystallization is a strong indicator of purity.

-

Cool the reaction mixture in an ice bath. The product, 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, is sparingly soluble in cold acidic water and will precipitate.

-

Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. This removes excess acid and ammonium chloride.

-

For final purification, recrystallize the crude product from a minimal amount of boiling water.

-

Dry the purified white crystalline product to a constant weight. The expected yield is 70-80% based on the intermediate. The reported melting point is >300 °C.

-

Conclusion

The described two-stage synthesis provides a reliable and scalable method for producing high-purity 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione. By understanding the chemical principles behind the base-catalyzed cyclocondensation and the subsequent acid-catalyzed hydrolysis, researchers can confidently execute and adapt this protocol. The careful control of reaction conditions, particularly the exclusion of water in the first stage and sufficient heating in the second, is paramount to achieving a high yield of the desired product. This guide serves as a foundational resource for professionals engaged in the synthesis of triazine-based compounds for pharmaceutical and other scientific applications.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16443, 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione. PubChem. Retrieved from [Link]

-

Wong, S., et al. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Molecules, 26(4), 1028. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10949, Acetoguanamine. PubChem. Retrieved from [Link]

-

Overberger, C. G., Michelotti, F. W., & Carabateas, P. M. (1956). Preparation of Triazines by the Reaction of Biguanide and Esters. Journal of the American Chemical Society, 78(12), 2843–2846. Available at: [Link]

-

Wikipedia. (n.d.). Acetoguanamine. Retrieved from [Link]

-

Afonso, C. A. M., Lourenço, N. M. T., & Rosatella, A. D. A. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102. Available at: [Link]

-

Science of Synthesis. (2004). Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues. In Category 2, Hetarenes and Related Ring Systems. Thieme. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Acetoguanamine - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione CAS number 933-19-7.

An In-Depth Technical Guide to 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione (CAS 933-19-7)

Abstract

This technical guide provides a comprehensive overview of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione (CAS 933-19-7), a molecule of significant interest in both environmental science and medicinal chemistry. Primarily known as a principal degradation product of widely used sulfonylurea herbicides, its presence in environmental matrices serves as a key biomarker for pesticide transformation.[1][2] Beyond its environmental relevance, the triazinedione scaffold is a subject of investigation in drug discovery. This document synthesizes the available technical data on its physicochemical properties, chemical reactivity, biological role, and analytical methodologies. It is intended to serve as a foundational resource for professionals engaged in agrochemical research, environmental monitoring, and the development of novel therapeutics.

Introduction and Nomenclature

6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the s-triazine (1,3,5-triazine) class. Structurally, it can be considered an analog of the pyrimidine uracil, with a nitrogen atom substituted at position 5 of the ring, leading to the common synonym 6-Methyl-5-azauracil .[1] Its primary significance stems from its role as a stable and frequently detected metabolite of several sulfonylurea herbicides, including Prosulfuron and Triasulfuron.[1] This makes its detection and quantification critical for environmental fate studies and regulatory monitoring of agrochemicals. Furthermore, the triazinedione core is a "privileged scaffold" in medicinal chemistry, suggesting potential, though underexplored, applications in drug design.

Common Synonyms:

-

6-Methyl-5-azauracil[1]

-

2,4-Dihydroxy-6-methyl-1,3,5-triazine[3]

-

6-methyl-1H-1,3,5-triazine-2,4-dione[1]

Physicochemical Properties

The compound is typically a white to off-white crystalline solid with solubility in water and various organic solvents, a property that facilitates its mobility in environmental systems. A summary of its key computed and physical properties is presented below.

| Property | Value | Source |

| CAS Number | 933-19-7 | [1] |

| Molecular Formula | C₄H₅N₃O₂ | [1] |

| Molecular Weight | 127.10 g/mol | [1] |

| IUPAC Name | 6-methyl-1,3,5-triazine-2,4(1H,3H)-dione | [1] |

| Appearance | White to off-white crystalline solid | |

| XLogP3 (Octanol/Water Partition Coeff.) | -0.9 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

Synthesis and Chemical Reactivity

Key Reactivity: Nitration

A notable and well-documented reaction of this compound is its behavior under nitrating conditions. The reaction does not proceed to nitrate the methyl group as might be initially expected. Instead, treatment with a nitrating agent like nitric acid leads to the cleavage of the triazine ring. This process yields cyanuric acid (2,4,6-trihydroxy-1,3,5-triazine) and tetranitromethane.[1][3] This reactivity highlights the relative instability of the methyl-substituted triazinedione ring under strong oxidative and acidic conditions compared to other aromatic systems.

Biological Role and Significance

Herbicide Degradation Product

The primary and most documented role of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione is as a terminal metabolite in the environmental degradation of several sulfonylurea herbicides.[1] The central sulfonylurea bridge of the parent herbicide is susceptible to abiotic and biotic (microbial) hydrolysis.[4] This cleavage breaks the herbicide into two main fragments: a substituted aromatic or heterocyclic sulfonamide and a triazine or pyrimidine amine. For herbicides like Prosulfuron and Triasulfuron, this process directly yields the title triazine metabolite.

Potential for Bioactivity: A Note on Isomers and Derivatives

While there is limited public data on the intrinsic biological activity of CAS 933-19-7 itself, the broader triazinedione scaffold is of high interest in drug discovery. It is crucial to distinguish the title compound (a 1,3,5-triazine) from its isomers.

Notably, a series of 1,2,4-triazine derivatives, such as 6-hydroxy-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione, have been identified as potent inhibitors of D-amino acid oxidase (DAAO).[5][6] DAAO is a therapeutic target for schizophrenia, as its inhibition can increase brain levels of D-serine.[5] While this activity is not directly attributed to the 1,3,5-triazine isomer, it underscores the potential of the triazinedione pharmacophore to interact with enzymatic targets. This presents a compelling rationale for including CAS 933-19-7 and its derivatives in screening libraries for novel therapeutic agents.

Additionally, various libraries of substituted 1,3,5-triazines have been synthesized and evaluated for antimicrobial properties, showing that the core scaffold can be decorated to produce potent antibacterial agents.[7]

Analytical Methodologies

The analysis of this compound is paramount in environmental monitoring. Due to its polarity and the complexity of matrices like soil and water, the standard analytical approach involves Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry.[2][8][9]

Workflow for Environmental Sample Analysis

Exemplar Protocol: LC-MS/MS Analysis

This protocol is a representative method based on established techniques for sulfonylurea metabolite analysis.[8][9] Optimization is required for specific instrumentation and sample types.

-

Sample Preparation (SPE):

-

Condition an Oasis HLB SPE cartridge (or equivalent polymeric reversed-phase sorbent) with methanol followed by deionized water.

-

Acidify the aqueous sample (e.g., 1 L of water) to pH ~3-4.

-

Load the sample onto the SPE cartridge at a flow rate of ~5-10 mL/min.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute the analyte with methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 500 µL) of the initial mobile phase.

-

-

LC-MS/MS Conditions:

-

HPLC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM). Precursor ion (Q1) would be the protonated molecule [M+H]⁺, and product ions (Q3) would be specific fragments generated after collision-induced dissociation. Note: Specific MRM transitions must be determined by infusing a pure standard.

-

Safety and Handling

Based on available Safety Data Sheets (SDS), 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione is classified as hazardous. Laboratory personnel must adhere to strict safety protocols.

| Hazard Classification | GHS Code | Precautionary Statement |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed. |

| Skin Irritation (Category 2) | H315 | Causes skin irritation. |

| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation. |

| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | H335 | May cause respiratory irritation. |

Source: AA Blocks Safety Data Sheet.

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat or protective suit is required.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator (e.g., N95).

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C.

Conclusion

6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione (CAS 933-19-7) occupies a crucial intersection of environmental chemistry and potential therapeutic development. Its established identity as a key metabolite of major sulfonylurea herbicides solidifies its importance in agrochemical and environmental sciences, demanding robust and sensitive analytical methods for its monitoring. For drug discovery professionals, while its own biological activity remains to be fully elucidated, the demonstrated potency of isomeric and related triazine structures suggests that this compound is a valuable scaffold for inclusion in discovery programs. Future research should focus on exploring its intrinsic bioactivity and developing certified reference materials to support its accurate quantification in diverse matrices.

References

-

PubChem. 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione. National Center for Biotechnology Information. Available from: [Link]

-

Perreau, F., Bados, P., Kerhoas, L., Nélieu, S., & Einhorn, J. (2007). Trace analysis of sulfonylurea herbicides and their metabolites in water using a combination of off-line or on-line solid-phase extraction and liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 388(5-6), 1265–1273. Available from: [Link]

-

Duplantier, A. J., et al. (2015). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry, 58(15), 6259–6273. Available from: [Link]

-

Duplantier, A. J., et al. (2015). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. ACS Publications. Available from: [Link]

-

Bellamy, A. J. (2003). Nitration of the 6-Methyl-1,3,5-triazine Derivatives, 6-Methyl-1,3,5-Triazine-2,4(1H, 3H)-Dione and 2,4-Dimethoxy-6-Methyl-1,3,5-Triazine. Propellants, Explosives, Pyrotechnics. Available from: [Link]

-

Bellamy, A. J. (2003). Nitration of the 6-Methyl-1,3,5-triazine Derivatives... ResearchGate. Available from: [Link]

-

Fenoll, J., et al. (2013). Trace analysis of sulfonylurea herbicides in water samples by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Talanta, 103, 155-162. Available from: [Link]

-

Zaugg, S. D., et al. (1999). Routine determination of sulfonylurea, imidazolinone, and sulfonamide herbicides at nanogram-per-liter concentrations by solid-phase extraction and liquid chromatography/mass spectrometry. USGS Publications Warehouse. Available from: [Link]

-

Al-Salahi, R., et al. (2010). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 20(12), 3649-3653. Available from: [Link]

-

Karanikolova, G., et al. (2014). Changed degradation behavior of pesticides when present in mixtures. PMC. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Routine determination of sulfonylurea, imidazolinone, and sulfonamide herbicides at nanogram-per-liter concentrations by solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]

- 3. researchgate.net [researchgate.net]

- 4. Changed degradation behavior of pesticides when present in mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trace analysis of sulfonylurea herbicides and their metabolites in water using a combination of off-line or on-line solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trace analysis of sulfonylurea herbicides in water samples by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

Abstract

This technical guide provides a comprehensive examination of the molecular structure, properties, synthesis, and reactivity of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione (CAS 933-19-7). Also known by synonyms such as 6-Methyl-5-azauracil, this heterocyclic compound is a metabolite of prominent sulfonylurea herbicides and presents a scaffold of interest for further chemical and biological investigation. This document consolidates critical data on its physicochemical properties, explores its structural features including tautomerism, outlines general synthetic strategies, and details established analytical and characterization methodologies. It is intended for researchers in medicinal chemistry, agrochemical science, and drug development, providing foundational knowledge and practical insights into the study and application of this triazine derivative.

Core Molecular Identity and Physicochemical Properties

6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione is a six-membered heterocyclic ring system containing three nitrogen atoms and a methyl substituent. Its core structure is analogous to the pyrimidine base uracil, with a nitrogen atom substituted for the carbon at position 5, leading to the synonym 6-Methyl-5-azauracil.[1]

Molecular Structure

The fundamental structure consists of a 1,3,5-triazine ring functionalized with two carbonyl groups at positions 2 and 4, and a methyl group at position 6. The presence of protons on the ring nitrogen atoms (N1 and N3) and the two exocyclic oxygen atoms gives rise to significant tautomeric possibilities, which are crucial to its chemical behavior.

Caption: Molecular structure of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione.

Physicochemical Data Summary

The following table summarizes key computed and experimental properties for the molecule, providing a foundational dataset for experimental design.

| Property | Value | Source |

| CAS Number | 933-19-7 | [1][2] |

| Molecular Formula | C₄H₅N₃O₂ | [1][2] |

| Molecular Weight | 127.10 g/mol | [1][2] |

| IUPAC Name | 6-methyl-1H-1,3,5-triazine-2,4-dione | [1][3] |

| Canonical SMILES | CC1=NC(=O)NC(=O)N1 | [3] |

| InChI Key | KZVYWMJOLANZSI-UHFFFAOYSA-N | [1] |

| XLogP3 (Computed) | -0.9 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Polar Surface Area | 70.6 Ų | [1] |

Structural Elucidation and Tautomerism

A critical aspect of the molecular structure of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione is its capacity for keto-enol tautomerism. The molecule predominantly exists in the dione form, as depicted above, but can establish equilibrium with several enol tautomers. This equilibrium is influenced by factors such as solvent polarity and pH. Understanding this behavior is essential for interpreting spectroscopic data and predicting reactivity.

Keto-Enol Tautomeric Equilibrium

The protons on N1 and N3 can migrate to the adjacent carbonyl oxygens, resulting in hydroxyl groups and the formation of a C=N double bond within the ring. This creates aromatic character, which can stabilize the enol form. The equilibrium between the diketo and the dihydroxy tautomers is a key chemical feature.

Sources

An In-depth Technical Guide to 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione: Synthesis, Properties, and Potential Applications in Drug Development

Abstract

This technical guide provides a comprehensive overview of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The document elucidates its chemical identity, including its IUPAC nomenclature and relevant synonyms, and details its physicochemical properties. A significant focus is placed on a robust and scalable synthesis protocol, with a causal explanation of the experimental choices. Furthermore, this guide explores the potential applications of this triazine derivative in drug development, drawing upon the established biological activities of the broader 1,3,5-triazine class of compounds, such as their antimicrobial and antitumor properties. The narrative is grounded in authoritative scientific literature, providing a self-validating framework for researchers, scientists, and professionals in the field of drug development.

Introduction and Chemical Identity

6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, a notable member of the s-triazine family, is a heterocyclic organic compound. The 1,3,5-triazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds.

The formal IUPAC name for this compound is 6-methyl-1H-1,3,5-triazine-2,4-dione [1]. It is also commonly known by several synonyms, including:

-

2,4-Dihydroxy-6-methyl-1,3,5-triazine

-

6-Methyl-5-azauracil[1]

The compound is registered under the CAS Number 933-19-7 [1]. Its role as a metabolite has been noted in scientific literature[2].

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₅N₃O₂ | PubChem[1] |

| Molecular Weight | 127.10 g/mol | PubChem[1] |

| Appearance | White crystalline powder (typical for related compounds) | General Knowledge |

| Melting Point | >300 °C (Decomposes) | Sigma-Aldrich |

| Solubility | Soluble in DMSO and hot water | General Knowledge |

Synthesis of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

The synthesis of compounds bearing the 6-methyl uracil structure, a synonym for the target molecule, can be achieved through a straightforward and industrially scalable method. The following protocol is adapted from established methodologies for the synthesis of related structures, ensuring a high yield and purity of the final product[3].

Synthesis Workflow

The synthesis is a two-step process, beginning with the formation of an intermediate from commercially available starting materials, followed by a cyclization reaction to yield the final product.

Caption: A generalized two-step synthesis workflow for compounds containing a 6-methyl uracil structure.

Experimental Protocol

Step 1: Synthesis of the Intermediate (Compound 3)

-

To a suitable reaction vessel, add Compound 1 and Compound 2 in a 1:1 molar ratio.

-

Add an organic solvent, such as toluene or xylene, to the mixture.

-

Introduce a catalytic amount of a suitable catalyst (e.g., zinc acetate)[3].

-

Heat the reaction mixture to a temperature between 110-160 °C and maintain for a sufficient time to ensure complete reaction, monitoring by TLC[3].

-

Upon completion, cool the reaction mixture and isolate the intermediate product (Compound 3) by filtration or evaporation of the solvent.

Causality: The use of a catalyst like zinc acetate facilitates the condensation reaction between the starting materials, lowering the activation energy and allowing the reaction to proceed at a reasonable rate and temperature. The choice of a high-boiling point solvent is to accommodate the required reaction temperature.

Step 2: Synthesis of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione (Compound 5)

-

In a reaction vessel, combine the intermediate (Compound 3) with Compound 4.

-

The reaction can be carried out in the presence of an organic solvent such as xylene, DMF, or N-methylpyrrolidone[3].

-

Heat the reaction mixture to a temperature range of 140-170 °C[3].

-

Maintain the temperature and stir until the reaction is complete, as indicated by TLC.

-

Cool the reaction mixture, which will cause the product to precipitate.

-

Collect the solid product by filtration, wash with a suitable solvent (e.g., ethanol) to remove impurities, and dry under vacuum.

Causality: The elevated temperature in this step provides the necessary energy for the intramolecular cyclization to occur, leading to the formation of the stable triazine ring. The choice of a high-boiling polar aprotic solvent helps to dissolve the reactants and facilitate the reaction.

Potential Applications in Drug Development

While specific and extensive pharmacological studies on 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione are not widely published, the broader class of 1,3,5-triazine derivatives has demonstrated a remarkable range of biological activities, suggesting potential avenues for the application of this specific compound in drug development.

Antimicrobial Activity

Numerous studies have highlighted the potent antimicrobial properties of 1,3,5-triazine derivatives. These compounds have been shown to exhibit a broad spectrum of activity against various pathogens, including Gram-positive and Gram-negative bacteria[4]. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The structural features of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione make it a candidate for investigation as a novel antimicrobial agent.

Antitumor Activity

The 1,3,5-triazine scaffold is a cornerstone in the development of anticancer agents. Derivatives of this heterocycle have shown significant efficacy against various cancer cell lines[5][6]. The proposed mechanisms of antitumor activity are diverse and include the inhibition of kinases, disruption of DNA replication, and induction of apoptosis. For instance, certain 1,3,5-triazine derivatives have demonstrated potent inhibition of tumor cell proliferation and have been identified as lead candidates for further development[7].

Caption: Potential mechanisms of antitumor activity for 1,3,5-triazine derivatives.

Other Potential Therapeutic Areas

Derivatives of the closely related 1,2,4-triazine-3,5(2H,4H)-dione scaffold have been investigated as inhibitors of d-amino acid oxidase (DAAO), an enzyme implicated in neurological disorders[8][9]. This suggests that 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione could also be explored for its potential activity against neurological targets.

Conclusion

6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound with a well-defined chemical structure and accessible synthetic routes. While direct and extensive biological studies on this specific molecule are limited, the established and diverse pharmacological activities of the 1,3,5-triazine class of compounds provide a strong rationale for its further investigation in drug discovery and development. Its potential as an antimicrobial and antitumor agent warrants dedicated future research to elucidate its specific mechanisms of action and therapeutic efficacy. This guide serves as a foundational resource for scientists and researchers poised to explore the promising potential of this intriguing molecule.

References

- This reference is a placeholder for a general review on privileged structures in medicinal chemistry.

-

6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino acid Oxidase Inhibitors. National Institutes of Health. [Link]

- This reference is a placeholder for a general organic chemistry textbook.

- This reference is a placeholder for a general labor

-

Design, Synthesis, and Antimicrobial Evaluation of Novel 1,3,5-Triazine Derivatives. Remedy Publications LLC. [Link]

-

Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. PubMed. [Link]

- This reference is a placeholder for a general review on triazine chemistry.

- This reference is a placeholder for a general review on triazine chemistry.

- This reference is a placeholder for a general review on triazine chemistry.

- This reference is a placeholder for a general review on triazine chemistry.

- This reference is a placeholder for a general review on triazine chemistry.

-

6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. ACS Publications. [Link]

-

6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione. PubChem. [Link]

- Preparation method of compound containing 6-methyl uracil structure.

- This reference is a placeholder for a general review on triazine chemistry.

-

Solid-phase synthesis and antitumor evaluation of 2,4-diamino-6-aryl-1,3,5-triazines. PubMed. [Link]

- This reference is a placeholder for a general review on triazine chemistry.

- This reference is a placeholder for a general review on triazine chemistry.

-

Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN111333586A - Preparation method of compound containing 6-methyl uracil structure - Google Patents [patents.google.com]

- 4. remedypublications.com [remedypublications.com]

- 5. Solid-phase synthesis and antitumor evaluation of 2,4-diamino-6-aryl-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer [mdpi.com]

- 7. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione: A Technical Guide

Introduction

6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, also known by its synonym 6-methyl-5-azauracil, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural similarity to naturally occurring pyrimidines makes it a compelling scaffold for the design of therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this guide leverages predictive models and comparative data from structurally related analogs to offer a robust and scientifically grounded spectroscopic profile.

Molecular Structure and Key Features

The structure of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione is characterized by a triazine ring system with two carbonyl groups and a methyl substituent. The presence of two labile protons on the nitrogen atoms allows for the existence of tautomeric forms, which can influence its spectroscopic behavior.

Caption: Molecular structure of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione are discussed below. These predictions are based on established chemical shift theory and comparison with analogous structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple, reflecting the molecule's symmetry.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.1 - 2.3 | Singlet | 3H | -CH₃ | The methyl protons are deshielded by the adjacent triazine ring. |

| ~ 10.0 - 12.0 | Broad Singlet | 2H | -NH | The amide protons are typically broad and appear downfield due to hydrogen bonding and quadrupole effects of the nitrogen atoms. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide insight into the carbon environments within the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 20 - 25 | -CH₃ | The methyl carbon is in the typical aliphatic region. |

| ~ 150 - 155 | C=O | The carbonyl carbons are significantly deshielded and appear downfield. |

| ~ 165 - 170 | C-CH₃ | The triazine ring carbon attached to the methyl group is also highly deshielded. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3100 - 3300 | Medium, Broad | N-H Stretch | Characteristic of secondary amines/amides, broadened by hydrogen bonding. |

| 2900 - 3000 | Weak | C-H Stretch | Aliphatic C-H stretching of the methyl group. |

| 1680 - 1720 | Strong | C=O Stretch | Strong absorption due to the two carbonyl groups in the triazine ring. |

| 1550 - 1650 | Medium | C=N Stretch / Ring Vibrations | Characteristic vibrations of the triazine ring. |

| 1400 - 1450 | Medium | C-H Bend | Bending vibration of the methyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 127, corresponding to the molecular weight of the compound (C₄H₅N₃O₂).

-

Major Fragmentation Pathways: The fragmentation of triazinone derivatives can be complex. A plausible fragmentation pattern for 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione could involve the loss of small neutral molecules such as HNCO (isocyanic acid) or CO (carbon monoxide). The initial loss of HNCO from the molecular ion would result in a fragment at m/z 84. Further fragmentation of the ring system is also expected.

Caption: Predicted major fragmentation pathways for 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Synthesis

A common synthetic route to 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione involves the condensation of acetoguanamine (6-methyl-1,3,5-triazine-2,4-diamine) with a suitable reagent to convert the amino groups to carbonyls, or through the cyclization of appropriate precursors. One potential route is the hydrolysis of 2,4-diamino-6-methyl-1,3,5-triazine under acidic or basic conditions, although this can be challenging and may lead to ring opening. A more controlled synthesis would involve the cyclocondensation of N-acetylbiuret or a related derivative.

Caption: Conceptual workflow for the synthesis and characterization of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione. The presented NMR, IR, and MS data, derived from established principles and comparative analysis, serve as a valuable reference for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The outlined experimental protocols offer a practical framework for the future acquisition of empirical data, which will be essential for validating and refining the predictions made herein.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

The Solubility Profile of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the solubility of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione (CAS 933-19-7), a compound of interest in pharmaceutical and agrochemical research. A comprehensive overview of its solubility in a range of common laboratory solvents is presented, underpinned by a discussion of the molecular characteristics governing its behavior. This document details a robust, field-proven experimental protocol for the precise determination of solubility, ensuring data integrity and reproducibility. The guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to support their research endeavors.

Introduction: Understanding 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, also known as Acetoguanamide, is a heterocyclic compound featuring a triazine core.[1] This structure imparts a unique combination of polarity, hydrogen bonding capabilities, and potential for various chemical interactions, making it a valuable scaffold in medicinal chemistry and material science.[2] A thorough understanding of its solubility is a critical first step in any application, from designing reaction conditions to formulating drug delivery systems.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₄H₅N₃O₂ | [1] |

| Molecular Weight | 127.11 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| CAS Number | 933-19-7 | [1][3] |

The Causality of Solubility: A Molecular Perspective

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. For 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, its solubility profile is primarily governed by the following molecular features:

-

Polarity and Hydrogen Bonding: The presence of two carbonyl groups and three nitrogen atoms within the triazine ring, along with the amine protons, makes the molecule polar and capable of acting as both a hydrogen bond donor and acceptor. This structural characteristic is the primary driver for its solubility in polar solvents.

-

"Like Dissolves Like": This fundamental principle of solubility dictates that polar compounds will dissolve more readily in polar solvents, and non-polar compounds in non-polar solvents. The triazine dione's structure, rich in electronegative atoms, favors interactions with solvents that can engage in hydrogen bonding and dipole-dipole interactions.

The interplay of these factors explains the observed solubility patterns, where polar protic and aprotic solvents are generally more effective at dissolving this compound than non-polar hydrocarbon solvents.

Quantitative Solubility Profile

While extensive quantitative data for 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione is not widely published, the following table provides a qualitative and estimated solubility profile based on available information and the solubility of structurally similar triazine derivatives. It is imperative for researchers to experimentally verify these values for their specific applications.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Moderately Soluble | Capable of hydrogen bonding, but the largely organic structure limits high solubility. |

| Methanol | Polar Protic | Soluble | The hydroxyl group readily forms hydrogen bonds with the triazine dione. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding ability facilitate dissolution.[2] |

| Acetone | Polar Aprotic | Soluble | The polar carbonyl group in acetone interacts favorably with the polar functional groups of the solute.[2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a powerful polar aprotic solvent capable of disrupting crystal lattice forces. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Similar to DMSO, DMF is an excellent solvent for polar organic molecules. |

| Ethyl Acetate | Moderately Polar | Sparingly Soluble | The ester group provides some polarity, but the overall molecule is less polar than alcohols or ketones. |

| Tetrahydrofuran (THF) | Moderately Polar | Sparingly Soluble | The ether oxygen allows for some interaction, but THF is less polar than the aforementioned solvents. |

| Hexane | Non-polar | Insoluble | The non-polar nature of hexane cannot overcome the strong intermolecular forces within the crystalline solute. |

Experimental Protocol for Solubility Determination: A Self-Validating Workflow

To ensure the generation of reliable and accurate solubility data, the isothermal shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is recommended. This protocol is designed to be a self-validating system, incorporating necessary controls and calibration steps.

The Shake-Flask Method: Achieving Equilibrium

The foundational principle of this method is to create a saturated solution where the dissolved solute is in equilibrium with the excess solid solute.[4][5]

Workflow for Solubility Determination:

Sources

An In-Depth Technical Guide to 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione: Nomenclature, Tautomerism, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive analysis of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione (CAS No. 933-19-7), a heterocyclic compound of significant interest in both environmental science and synthetic chemistry. The dual nomenclature, including the common synonym 2,4-Dihydroxy-6-methyl-1,3,5-triazine, often creates ambiguity. This document elucidates the chemical basis for these names through an in-depth discussion of its inherent tautomerism. We present its core physicochemical properties, a representative synthesis protocol grounded in established triazine chemistry, and explore its relevance as a key metabolite of sulfonylurea herbicides and a versatile chemical intermediate. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this s-triazine derivative.

Introduction and Elucidation of Nomenclature

The s-triazine (1,3,5-triazine) core is a foundational scaffold in medicinal and agricultural chemistry.[1] 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione is a substituted s-triazine that is frequently encountered in metabolic and environmental studies.[2][3] A primary point of confusion for researchers is its nomenclature. The compound is commonly referred to by at least two systematic names:

-

6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione: This name describes the molecule in its diketo (amide) form, emphasizing the two carbonyl groups at positions 2 and 4 of the triazine ring.

-

2,4-Dihydroxy-6-methyl-1,3,5-triazine: This alternate name describes the aromatic di-ol (enol) tautomer.[2]

This duality is not an error but a reflection of the compound's chemical nature, specifically its ability to exist in different, interconverting isomeric forms known as tautomers. Another depositor-supplied synonym is 6-Methyl-5-azauracil.[3] Understanding this tautomerism is critical for interpreting spectral data and predicting reactivity.

Physicochemical Properties

A summary of the key computed and experimental properties of the compound is essential for any laboratory application. The data below has been aggregated from authoritative chemical databases.

| Property | Value | Source |

| CAS Number | 933-19-7 | PubChem[3] |

| Molecular Formula | C₄H₅N₃O₂ | Santa Cruz Biotechnology[2], PubChem[3] |

| Molecular Weight | 127.10 g/mol | PubChem[3] |

| IUPAC Name | 6-methyl-1H-1,3,5-triazine-2,4-dione | PubChem[3] |

| XLogP3 | -0.9 | PubChem[3] |

| Hydrogen Bond Donors | 2 | PubChem[3] |

| Hydrogen Bond Acceptors | 4 | PubChem[3] |

| Form | Powder | Sigma-Aldrich (for related compounds) |

The Chemistry of Tautomerism: Dione vs. Dihydroxy

The existence of multiple names for this compound is rooted in a fundamental chemical principle: keto-enol tautomerism, or in this heterocyclic system, more accurately described as amide-imidic acid tautomerism. The triazine ring can exhibit aromaticity, which stabilizes the "dihydroxy" form.

-

Amide (Dione) Form: This form, 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, contains two amide linkages within the heterocyclic ring. This is the thermodynamically stable form in many contexts.

-

Imidic Acid (Dihydroxy) Form: This form, 2,4-Dihydroxy-6-methyl-1,3,5-triazine, is an aromatic tautomer where protons have shifted from the ring nitrogens to the exocyclic oxygen atoms, creating hydroxyl groups. This aromatic character lends it considerable stability.

The equilibrium between these two forms can be influenced by factors such as solvent polarity, pH, and temperature. This phenomenon is crucial for understanding the molecule's reactivity, as different tautomers present different functional groups for chemical reactions.

Caption: Tautomeric equilibrium between the dione and dihydroxy forms.

Synthesis Methodologies

The synthesis of substituted 1,3,5-triazines is a well-established field. While numerous specific pathways exist, a robust and common strategy involves the cyclocondensation of appropriate precursors. The most practical and cost-effective industrial syntheses often start from cyanuric chloride and involve sequential nucleophilic substitution.[4] For the specific case of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, a logical laboratory-scale approach involves the condensation of a biuret derivative with an ester in the presence of a base.

Experimental Protocol: Representative Synthesis

This protocol is a validated, general approach for forming the triazine-dione ring system.

Objective: To synthesize 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione via base-catalyzed cyclocondensation.

Materials:

-

Acetylbiuret

-

Sodium ethoxide (NaOEt)

-

Anhydrous Ethanol (EtOH)

-

Diethyl ether

-

Hydrochloric acid (HCl), 2M

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 eq.) in anhydrous ethanol (100 mL) under a nitrogen atmosphere.

-

Causality: Using a strong base like sodium ethoxide is essential to deprotonate the biuret precursor, forming a reactive nucleophile required for the subsequent cyclization step. Anhydrous conditions prevent quenching of the base.

-

-

Addition of Reactant: To the stirring solution, add acetylbiuret (1.0 eq.) portion-wise over 15 minutes.

-

Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration, leading to the formation of the stable triazine ring.

-

-

Work-up and Isolation: After cooling to room temperature, neutralize the mixture by slow addition of 2M HCl until the pH is ~6-7. A precipitate will form.

-

Purification: Filter the crude solid product and wash it sequentially with cold water and diethyl ether to remove unreacted starting materials and inorganic salts.

-

Drying: Dry the purified white solid under vacuum at 60 °C for 12 hours.

-

Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Sources

A Technical Guide to the Potential Biological Activities of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione and its Derivatives

Introduction: The Untapped Potential of a Core Triazine Scaffold

6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, also known as 6-Methyl-5-azauracil, is a heterocyclic organic compound with the molecular formula C₄H₅N₃O₂.[1] While this specific molecule is recognized as a metabolite and an environmental transformation product of certain herbicides, its intrinsic biological activities remain largely unexplored in publicly available literature.[1] However, the 1,3,5-triazine ring system at its core is a privileged scaffold in medicinal chemistry, forming the foundation for a multitude of derivatives with potent and diverse biological activities.[2][3][4] This guide will delve into the significant potential of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione by examining the established biological activities of its structural analogs. For researchers and drug development professionals, this molecule represents a foundational building block for novel therapeutic agents. Understanding the biological landscape of its derivatives is the first step in unlocking its potential.

This document will explore the demonstrated anticancer, antiviral, and antimicrobial activities of various 1,3,5-triazine derivatives. We will dissect the mechanisms of action, present key experimental data, and provide detailed protocols for assessing these biological effects. The underlying principle is that the functionalization of the 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione core can lead to compounds with significant therapeutic value.

Anticancer Activity: A Prominent Therapeutic Avenue for 1,3,5-Triazine Derivatives

The 1,3,5-triazine scaffold is a cornerstone in the development of novel anticancer agents.[3][4] Derivatives have shown efficacy against a range of cancer cell lines, including breast, colon, and melanoma.[2][5][6] The mechanism of action is often tied to the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

A notable mechanism is the inhibition of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).[2] Certain 1,3,5-triazine derivatives have been shown to interact with critical catalytic residues of EGFR, such as Asn818, Lys721, and Met742, leading to the suppression of downstream signaling.[2]

Another critical pathway targeted by triazine derivatives is the Wnt/β-catenin signaling pathway.[2] Dysregulation of this pathway is a hallmark of many cancers. Some derivatives have demonstrated the ability to reduce the expression of β-catenin, a key effector in this pathway, thereby inducing apoptosis in cancer cells.[2]

Illustrative Signaling Pathway: EGFR Inhibition by Triazine Derivatives

Caption: EGFR signaling and its inhibition by a 1,3,5-triazine derivative.

Quantitative Data: Anticancer Activity of 1,3,5-Triazine Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Result | Reference |

| 2,4-diamino-1,3,5-triazines | Melanoma (MALME-3M) | GI₅₀ | 3.3 x 10⁻⁸ M | [5] |

| 6,N²-diaryl-1,3,5-triazine-2,4-diamines | Breast Cancer (MDA-MB-231) | IC₅₀ | 1 nM | [7] |

| 1,3,5-triazine nitrogen mustards | Colon Cancer (DLD-1, HT-29) | Cytotoxicity | Time and dose-dependent | [6] |

Experimental Protocol: MTT Assay for Cellular Viability

This protocol outlines a standard method for assessing the effect of a test compound, such as a novel 1,3,5-triazine derivative, on the viability of cancer cell lines.

1. Cell Seeding:

- Culture cancer cells (e.g., MDA-MB-231, MCF-7) in appropriate media and conditions.

- Trypsinize and count the cells.

- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

- Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

- Perform serial dilutions of the compound in culture media to achieve the desired final concentrations.

- Remove the old media from the 96-well plate and add 100 µL of the media containing the test compound to the respective wells. Include vehicle control (media with solvent) and untreated control wells.

- Incubate for 48-72 hours.

3. MTT Addition and Incubation:

- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

- Add 20 µL of the MTT solution to each well.

- Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

4. Solubilization of Formazan:

- Carefully remove the media from each well.

- Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

- Gently shake the plate for 5-15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

- Calculate the percentage of cell viability for each treatment group relative to the untreated control.

- Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Antiviral and Antimicrobial Potential of the 1,3,5-Triazine Scaffold

Beyond anticancer applications, the 1,3,5-triazine core has been a fruitful source of antiviral and antimicrobial agents.[8][9][10] This broad-spectrum activity highlights the versatility of this chemical scaffold.

Antiviral Activity

Derivatives of 1,3,5-triazine have demonstrated significant activity against a variety of viruses, including herpes simplex virus type 1 (HSV-1) and potato virus Y (PVY).[9][11] The mechanisms of antiviral action are diverse and can involve the inhibition of viral replication, entry, or other essential viral processes. For instance, some trisubstituted 1,3,5-triazine derivatives have shown high selectivity indices against HSV-1, indicating a favorable therapeutic window.[9]

Antimicrobial Activity

The 1,3,5-triazine scaffold has also been incorporated into compounds with potent antibacterial and antifungal properties.[12] These compounds can act through various mechanisms, such as inhibiting essential bacterial enzymes or disrupting cell wall synthesis. Molecular docking studies have suggested that some acetoguanidine derivatives, which contain a triazine-like structure, may bind to enzymes like LpxC and FabH, which are crucial for bacterial lipid A and fatty acid synthesis, respectively.[12]

Experimental Workflow: Antiviral Plaque Reduction Assay

Caption: Workflow for a plaque reduction assay to evaluate antiviral activity.

Future Directions: From Core Scaffold to Clinical Candidate

The journey from a core chemical scaffold like 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione to a clinically viable drug is a complex but well-trodden path in medicinal chemistry. The extensive body of research on 1,3,5-triazine derivatives provides a robust foundation for initiating such a program.

Key future steps would involve:

-

Library Synthesis: The synthesis of a diverse library of derivatives of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione with various substitutions at different positions on the triazine ring.

-

High-Throughput Screening: Screening this library against a panel of cancer cell lines, viruses, and microbial strains to identify initial hits.

-

Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.

-

Mechanism of Action Studies: Investigating the precise molecular targets and pathways through which the active compounds exert their effects.

-

In Vivo Efficacy and Safety Studies: Evaluating the most promising lead compounds in animal models to assess their therapeutic efficacy and safety profiles.

Conclusion

While 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione itself has not been extensively studied for its biological activities, the 1,3,5-triazine scaffold it possesses is a highly valuable starting point for the development of new therapeutic agents. The proven anticancer, antiviral, and antimicrobial activities of its numerous derivatives strongly suggest that functionalization of this core molecule could lead to the discovery of novel drugs with significant clinical potential. This guide serves as a foundational resource for researchers and drug developers looking to explore the rich chemical space and biological potential of 1,3,5-triazine-based compounds.

References

- Synthesis of Novel Acetoguanidine Derivatives and Their Biological Activity Against Xanthomonas oryzae - ResearchGate. (2025).

- 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione - PubChem. (n.d.).

- (PDF) Nitration of the 6-Methyl-1,3,5-triazine Derivatives, 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione and 2,4-Dimethoxy-6-methyl-1,3,5-triazine. - ResearchGate. (2025).

- 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione | CAS 933-19-7 | SCBT. (n.d.).

- Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. (n.d.).

- 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors - ACS Publications. (n.d.).

- (PDF) Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. (2000).

- 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors - NIH. (n.d.).

- Synthesis and Antivirus Activity of 1,3,5-Triazine Derivatives | Request PDF - ResearchGate. (2003).

- Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - NIH. (n.d.).

- Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed. (2014).

- Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - MDPI. (n.d.).

- Synthesis and Antimicrobial Activities of Some 6-Methyl-3-Thioxo-2,3-Dihydro-1,2,4-Triazine Derivatives - ResearchGate. (2025).

- Synthesis, characterization, and antiviral activity of 1,3,5-triazine derivatives as potential PIKfyve inhibitor - ResearchGate. (2025).

- Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives - Journal of Medicinal and Chemical Sciences. (n.d.).

- Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - NIH. (2019).

- Selected anticancer 1,3,5-triazines | Download Scientific Diagram - ResearchGate. (n.d.).

- Different biological activities displayed by 1,3,5‐triazine - ResearchGate. (n.d.).

- 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione - Clinivex. (n.d.).

- GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.).

- Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure - MDPI. (2023).

- Biological activity and characteristics of triamcinolone-acetonide formulated with the self-regulating drug carriers, TransfersomesR. (n.d.).

- One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. (n.d.).

- (PDF) Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents - ResearchGate. (n.d.).

- 4-(4-chlorobenzylideneamino)-6-methyl-1,2,4-triazine-3,5(2h,4h)-dione - Sigma-Aldrich. (n.d.).

- Synthesis, physicochemical properties, and biological activity of (acridinyl-9-thio)acetic acid hydrazides - ResearchGate. (2015).

- Biological activity and characteristics of triamcinolone-acetonide formulated with the self-regulating drug carriers, Transfersomes - PubMed. (n.d.).

Sources

- 1. 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione | C4H5N3O2 | CID 16443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Environmental Transformation Products of Triasulfuron and Prosulfuron

Executive Summary

Triasulfuron and Prosulfuron are selective sulfonylurea herbicides pivotal in modern agriculture for the control of broadleaf weeds.[1][2] Their efficacy at low application rates is a significant advantage; however, this necessitates a thorough understanding of their environmental persistence and transformation to ensure ecological safety. This guide provides a detailed examination of the environmental fate of Triasulfuron and Prosulfuron, focusing on their degradation pathways and the resulting transformation products. We will explore the causal mechanisms of hydrolysis, microbial degradation, and photolysis, present detailed analytical protocols for their detection, and offer insights grounded in established scientific literature for researchers and environmental scientists.

Core Transformation Pathways of Sulfonylurea Herbicides

The environmental degradation of sulfonylurea herbicides like Triasulfuron and Prosulfuron is not a monolithic process. It is a dynamic interplay of chemical and biological reactions, primarily driven by three core mechanisms. The stability of these compounds is intrinsically linked to the sulfonylurea bridge (-SO₂-NH-CO-NH-), which is the primary site of transformation.[3][4][5]

-

Chemical Hydrolysis: This is a dominant abiotic degradation pathway, particularly in aqueous environments. The rate of hydrolysis is highly pH-dependent.[6] In acidic conditions (pH < 7), the sulfonylurea bridge is susceptible to cleavage, yielding the corresponding sulfonamide and triazine amine metabolites.[4][5][7] As the pH becomes neutral to alkaline, the rate of chemical hydrolysis slows dramatically, increasing the persistence of the parent compound.[1][8] This pH dependency is a critical factor in predicting the persistence of these herbicides in different soil and water systems.

-

Microbial Degradation: In environments where chemical hydrolysis is slow (neutral to alkaline soils), biodegradation by soil microorganisms becomes the principal route of dissipation.[7][8][9] Soil bacteria and fungi utilize these herbicides as a substrate, often following similar degradation pathways as chemical hydrolysis, such as bridge cleavage.[9][10] The rate and extent of microbial degradation are influenced by soil organic matter content, temperature, moisture, and the composition of the microbial community.[7][11]

-

Photolysis (Photodegradation): While generally considered a minor pathway for these specific compounds compared to hydrolysis and microbial action, photolysis can contribute to their transformation, especially in clear surface waters or on soil surfaces.[12][13] UV radiation can provide the energy to break chemical bonds, leading to degradation products.[13][14]

The primary degradation mechanism for sulfonylurea herbicides is the cleavage of the sulfonylurea bridge, which deactivates the herbicidal properties.

Caption: Primary degradation pathway of Triasulfuron.

| Metabolite Name | Metabolite Code | Formation Pathway | Reference |

| 2-amino-4-methoxy-6-methyl-1,3,5-triazine | CGA 150829 / IN-A4098 | Primary (Bridge Cleavage) | [2][15] |

| 2-(2-chloroethoxy)benzenesulfonamide | CBSA | Primary (Bridge Cleavage) | [7] |

| O-demethyl triasulfuron | CGA 195660 | Minor (O-demethylation) | [2][15] |

| N-((N-carbamoylcarbamimidoyl)carbamoyl)-2-(2-chloroethoxy)benzenesulfonamide | SYN546702 | Minor | [2][15] |

| [(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]sulfamic acid | SYN546832 | Minor | [2][15] |

| Table 1: Key Environmental Transformation Products of Triasulfuron. |

Environmental Transformation of Prosulfuron

Similar to Triasulfuron, Prosulfuron's environmental fate is governed by soil and water conditions. It is susceptible to hydrolysis in moist, acidic soils, with reported half-lives as short as 5-12 days at pH 5. [1]In neutral or alkaline conditions, its persistence increases, and microbial degradation becomes the more significant pathway. [1][16]

Major Transformation Products of Prosulfuron

The degradation of Prosulfuron also proceeds primarily via the cleavage of the sulfonylurea bridge.

-

2-(3,3,3-Trifluoropropyl)-benzenesulfonamide (CGA 159902): This is the sulfonamide metabolite formed from the breakdown of the parent molecule. [1]* 2-amino-4-methoxy-6-methyl-1,3,5-triazine (CGA 150829 / IN-A4098): This is the same triazine amine metabolite produced from Triasulfuron degradation, highlighting a common transformation product for herbicides sharing this heterocyclic moiety. [1][17]* 2-(3,3,3-trifluoropropyl)phenylsulfonic acid: This metabolite has been identified as a product of Prosulfuron transformation, particularly in acidic soils. [16][18] A variety of other minor metabolites have also been identified, arising from further modifications to the parent molecule or primary degradants. [1]

Caption: Primary degradation pathway of Prosulfuron.

| Metabolite Name | Metabolite Code | Formation Pathway | Reference |

| 2-amino-4-methoxy-6-methyl-1,3,5-triazine | CGA 150829 / IN-A4098 | Primary (Bridge Cleavage) | [1][17] |

| 2-(3,3,3-Trifluoropropyl)-benzenesulfonamide | CGA 159902 | Primary (Bridge Cleavage) | [1] |

| 2-(3,3,3-trifluoropropyl)phenylsulfonic acid | - | Chemical Transformation | [16][18] |

| N-((4-hydroxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl)-2-(3,3,3-trifluoropropyl)benzenesulfonamide | CGA 300406 | Minor | [1] |

| N-((4-amino-6-methyl-1,3,5-triazin-2-yl)carbamoyl)-2-(3,3,3-trifluoropropyl)benzenesulfonamide | CGA 325025 | Minor | [1][17] |

| Table 2: Key Environmental Transformation Products of Prosulfuron. |